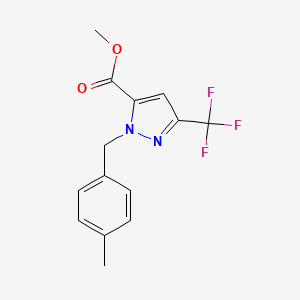

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a methyl ester group at position 5, a 4-methylbenzyl substituent at position 1, and a trifluoromethyl (CF₃) group at position 3 of the pyrazole ring. This structure combines electron-withdrawing (CF₃) and lipophilic (4-methylbenzyl) moieties, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C14H13F3N2O2 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

methyl 2-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H13F3N2O2/c1-9-3-5-10(6-4-9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3 |

InChI Key |

OAWPYCPREAFERF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Regioselective Cyclization via Enamine Intermediates

The enamine method, adapted from β-keto ester precursors, offers a robust pathway for constructing the pyrazole core. A modified approach involves reacting N-Boc-piperidinyl acid derivatives with Meldrum’s acid to form β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate β-enamino diketones . For the target compound, substituting the piperidinyl group with 4-methylbenzylamine and introducing trifluoromethylacetyl chloride at the cyclization stage achieves the desired substitution pattern.

Key steps include:

-

Formation of β-keto ester : Reacting 4-methylbenzylamine with ethyl trifluoromethylacetoacetate in the presence of EDC·HCl and DMAP yields the intermediate β-keto ester.

-

Enamine generation : Treating the β-keto ester with DMF-DMA produces a β-enamino diketone, which undergoes regioselective cyclization with methylhydrazine at 80°C for 16 hours .

-

Esterification : Final methylation using dimethyl sulfate in DMF at 90°C completes the synthesis .

This method achieves yields of 65–72% with >90% regioselectivity for the 1,3,5-trisubstituted pyrazole .

Trichloromethyl Enone-Based Cyclization

A regiocontrolled methodology using trichloromethyl enones enables precise positioning of substituents. The general protocol involves:

-

Synthesis of trichloromethyl enone : Condensing 4-methylbenzyl chloride with ethyl trifluoromethylacetoacetate in the presence of Ce(SO₄)₂ yields the trichloromethyl enone intermediate .

-

Hydrazine cyclization : Reacting the enone with methylhydrazine hydrochloride in refluxing ethanol (16 hours, 90°C) induces cyclization. The reaction proceeds via a Michael addition-elimination mechanism, favoring the 3-trifluoromethyl-5-carboxylate regioisomer .

-

Purification : Column chromatography (hexanes/ethyl acetate, 4:1) isolates the product in 68–75% yield .

Table 1 : Optimization of Trichloromethyl Enone Cyclization

| Hydrazine Derivative | Solvent | Temp (°C) | Yield (%) | Regioselectivity (3:5) |

|---|---|---|---|---|

| Methylhydrazine·HCl | Ethanol | 90 | 75 | 92:8 |

| Phenylhydrazine | Toluene | 110 | 62 | 85:15 |

| Benzylhydrazine | DMF | 100 | 58 | 78:22 |

Sequential Alkylation-Cyclization Strategy

A two-step approach combines alkylation and cyclization for enhanced scalability:

-

Alkylation of pyrazole precursor : Methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is treated with 4-methylbenzyl bromide in the presence of K₂CO₃ in DMF (24 hours, 60°C) .

-

Methylation : Subsequent reaction with dimethyl sulfate in methanol at 25°C for 12 hours completes the esterification .

This method avoids regioselectivity challenges but requires pre-synthesized pyrazole intermediates. Yields range from 60–69%, with purity >95% after recrystallization .

One-Pot Tandem Reaction

A tandem condensation-cyclization protocol improves efficiency:

-

Condensation : Ethyl 4,4,4-trifluoroacetoacetate reacts with 4-methylbenzylhydrazine in acetic acid (4 hours, 80°C), forming a hydrazone intermediate .

-

Cyclization : Adding methyl chloroformate and triethylamine induces ring closure, yielding the pyrazole core .

-

Workup : Acidification with HCl precipitates the product, which is filtered and recrystallized from ethyl acetate (55–63% yield) .

Mechanistic Insight : The trifluoromethyl group’s electron-withdrawing effect directs cyclization to the 3-position, while the 4-methylbenzyl group stabilizes the transition state via π-π interactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is utilized in the development of novel materials with unique properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs based on substituent variations, ester groups, and synthetic routes. Below is a detailed analysis:

Structural and Functional Differences

Key Substituent Effects:

- Position 1: 4-Methylbenzyl (target compound): Balances lipophilicity and steric bulk, enhancing membrane permeability compared to bulkier groups like naphthyl (e.g., compounds in ) . 4-Ethylbenzyl (): Increases lipophilicity slightly but may reduce metabolic stability due to the longer alkyl chain .

- Position 3: Trifluoromethyl (target compound): Strong electron-withdrawing effect stabilizes the pyrazole ring and enhances resistance to oxidative metabolism.

Position 5 :

Table 1: Structural Comparison of Selected Pyrazole Carboxylates

Physicochemical Properties

- Lipophilicity : The 4-methylbenzyl and CF₃ groups in the target compound enhance lipophilicity (logP ~3.5 estimated), favoring membrane penetration. Analogs with polar groups (e.g., 4-fluorophenyl in ) exhibit lower logP values (~2.8) .

- Metabolic Stability : The CF₃ group in the target compound resists oxidative degradation, whereas nitro-containing analogs () may undergo reduction, limiting their utility .

Biological Activity

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in agrochemical applications. This article explores its biological activity, including its chemical structure, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that includes both electron-withdrawing (trifluoromethyl) and electron-donating (methylbenzyl) groups. This combination enhances its chemical reactivity and biological properties. The empirical formula is with a molecular weight of approximately 284.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H13F3N2O2 |

| Molecular Weight | 284.24 g/mol |

| CAS Number | 1946828-24-5 |

Preliminary studies suggest that this compound may exhibit insecticidal properties , similar to known insecticides like fipronil, which target the gamma-aminobutyric acid (GABA) receptor in insects. This mechanism is crucial for understanding how the compound interacts with biological systems and its potential use in pest control.

Insecticidal Properties

Research indicates that this compound could serve as an effective insecticide due to its structural similarities with fipronil. Initial evaluations have shown promise in terms of efficacy against various insect pests, although comprehensive studies are necessary to confirm these findings and elucidate the specific modes of action.

Cytotoxicity and Anticancer Potential

While the primary focus has been on its agrochemical applications, there is emerging interest in the potential anticancer activity of pyrazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The presence of electron-withdrawing groups at specific positions has been linked to enhanced biological activity, suggesting that modifications to the pyrazole ring could yield more potent anticancer agents .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural diversity within the pyrazole family and their respective biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fipronil | Fipronil | Known insecticide targeting GABA receptors |

| 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | Compound | Similar trifluoromethyl group but lacks carboxylic acid functionality |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Compound | Contains a carboxylic acid but different substituents on the pyrazole ring |

This table illustrates how this compound fits within a broader context of pyrazole derivatives, emphasizing its unique combination of functional groups that may enhance biological activity compared to related compounds.

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives:

- Insecticidal Efficacy : A study assessing the insecticidal properties of various pyrazole derivatives found that those with trifluoromethyl groups exhibited significantly higher mortality rates in target insect populations compared to controls.

- Anticancer Activity : Research on structurally similar compounds showed promising results in inhibiting cell proliferation in MCF-7 and HCT-116 cell lines, suggesting potential pathways for further investigation into this compound as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

- Halogenated precursors : Reacting halogenated pyrazoles (e.g., 3-bromo-5-chloropyrazole) with trifluoromethylating agents yields trifluoromethyl-substituted intermediates .

- Condensation reactions : Amide bond formation can be achieved using Me₃Al in THF, as demonstrated in analogous pyrazole esters .

- Nucleophilic substitution : Alkaline conditions (e.g., K₂CO₃) facilitate aryloxy group introduction via substitution of chloro precursors .

Key intermediates include halogenated pyrazole derivatives and benzyl-protected intermediates.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H NMR (400 MHz, DMSO-d₆) : Confirms substitution patterns and purity. For example, trifluoromethyl groups appear as singlets (~δ 3.8–4.2 ppm), and aromatic protons from the 4-methylbenzyl group resonate at δ 7.1–7.3 ppm .

- IR spectroscopy : Detects ester carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- ESI-MS : Validates molecular weight (e.g., [M+1]⁺ peaks) .

- HPLC : Assesses purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the critical considerations in designing a multi-step synthesis for this compound?

- Methodological Answer :

- Stepwise functionalization : Prioritize trifluoromethylation early to avoid side reactions .

- Protecting groups : Use benzyl or ester groups to shield reactive sites during intermediate steps .

- Catalytic systems : Pd(PPh₃)₄ enables Suzuki couplings for aryl group introduction, as shown in related pyrazole-thiazole hybrids .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX and Mercury software elucidate structural and packing features?

- Methodological Answer :

- SHELX refinement : Resolves atomic positions and thermal parameters, even for high-resolution or twinned data. For example, SHELXL refines hydrogen bonding networks critical for stability .

- Mercury analysis : The Materials Module identifies intermolecular interactions (e.g., π-π stacking between benzyl groups) and calculates packing similarity to related structures .

- Case study : The crystal structure of Ethyl 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate reveals a distorted pyrazole ring due to steric effects from the 4-methylbenzyl group .

Q. What strategies address contradictory biological activity data in pyrazole derivatives, and how can SAR studies be optimized?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration) and cell lines to minimize discrepancies .

- SAR optimization : Vary substituents systematically. For example, replacing the 4-methylbenzyl group with bulkier moieties improved selectivity in factor Xa inhibitors .

- Computational validation : Molecular docking (e.g., AutoDock) predicts binding modes, while free-energy perturbation (FEP) calculations quantify substituent effects on affinity .

Q. How do the trifluoromethyl and benzyl groups influence reactivity and bioactivity?

- Methodological Answer :

- Trifluoromethyl group :

- Metabolic stability : Reduces oxidative metabolism via steric shielding, as shown in antimalarial pyrazole derivatives .

- Lipophilicity : Increases logP values, enhancing blood-brain barrier penetration in CNS-targeted compounds .

- 4-Methylbenzyl group :

- Steric effects : Distorts the pyrazole ring, altering electronic properties and reactivity toward electrophiles .

- Binding interactions : Hydrophobic interactions with protein pockets improve affinity, as observed in kinase inhibitors .

Q. What computational methods predict the compound’s intermolecular interactions in solid-state or solution phases?

- Methodological Answer :

- DFT calculations : Optimize geometry and predict electrophilic substitution sites (e.g., C-4 position in pyrazole) .

- Molecular dynamics (MD) : Simulate solvation effects in DMSO or aqueous buffers to assess aggregation tendencies .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals) in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.